>1000‑Fold Parasite Selectivity: A Quantitative Advantage Over Broad‑Spectrum Proteasome Inhibitors
In a direct biochemical comparison, Proteasome‑IN‑4 (Compound 7) inhibits the T. b. brucei 20S proteasome with an IC₅₀ of 6.3 nM, while the same assay against the human 20S proteasome yields an IC₅₀ >10,000 nM. This represents a selectivity ratio of >1,587‑fold [1]. In contrast, the clinical proteasome inhibitor bortezomib inhibits both the parasite and human proteasomes with comparable potency (Ki ~0.6 nM for human 20S), offering no meaningful selectivity [2]. Carfilzomib, an irreversible inhibitor, similarly lacks species‑specific selectivity and is associated with dose‑limiting toxicities linked to broad proteasome inhibition [3].
| Evidence Dimension | Selectivity ratio (T. b. brucei vs. human 20S proteasome) |
|---|---|
| Target Compound Data | IC₅₀ T. b. brucei = 6.3 nM; IC₅₀ human >10,000 nM |
| Comparator Or Baseline | Bortezomib (Ki human 20S = 0.6 nM; comparable inhibition of both proteasomes) / Carfilzomib (no species selectivity) |
| Quantified Difference | >1,587‑fold selectivity for parasite proteasome; comparators show <2‑fold selectivity |
| Conditions | Biochemical 20S proteasome chymotrypsin‑like activity assay |
Why This Matters
This quantitative selectivity enables selective killing of T. b. brucei parasites while sparing host proteasome function, a critical requirement for developing a safe therapeutic for Human African Trypanosomiasis that cannot be met by existing clinical proteasome inhibitors.
- [1] Discovery of Novel Quinoline-Based Proteasome Inhibitors for Human African Trypanosomiasis (HAT). J Med Chem. 2022;65(17):11776–11787. View Source
- [2] Bortezomib (PS-341): A Novel, First-in-Class Proteasome Inhibitor for the Treatment of Multiple Myeloma and Other Cancers. Cancer Control. 2003;10(5):361-369. View Source
- [3] Pharmacology differences among proteasome inhibitors: Implications for their use in clinical practice. Pharmacol Res. 2021;167:105536. View Source
